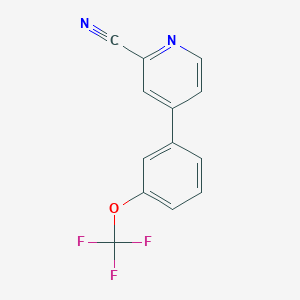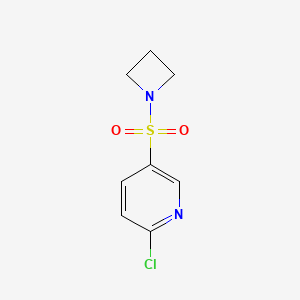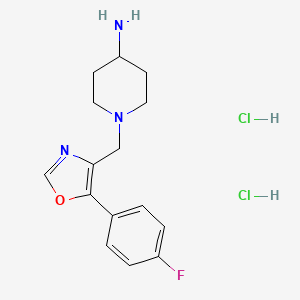
1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride
Vue d'ensemble
Description
The compound “1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2140316-40-9 and a molecular weight of 338.28 . The IUPAC name of this compound is 1-((5-(tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3O2.2ClH/c15-12-1-5-17(6-2-12)9-13-14(19-10-16-13)11-3-7-18-8-4-11;;/h10-12H,1-9,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 338.28 . The InChI code provides additional information about its chemical structure .Applications De Recherche Scientifique
Antimalarial Drug Development
This compound has shown promise in the development of new antimalarial drugs. It exhibits high selectivity for resistant strains of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria. The presence of the piperidine moiety and the fluorophenyl group may contribute to its potent antimalarial activity, making it a valuable lead compound for further optimization and development .
Selective Inhibition of Parasite Growth
The compound’s ability to inhibit parasite growth selectively, with minimal toxicity to human cells, is noteworthy. This selectivity is crucial for reducing side effects in potential therapeutic applications. The compound’s structural features, such as the oxazole ring, could be key to its selective toxicity profile .
Research on Drug Resistance
Due to its efficacy against drug-resistant strains of malaria, this compound is also valuable in studying the mechanisms of drug resistance. Understanding how this compound retains its activity against resistant parasites can inform the design of other drugs to circumvent resistance .
Chemical Biology Probes
The compound’s distinct chemical structure makes it a useful probe in chemical biology studies. It can help elucidate the biological pathways and molecular interactions involved in disease states, particularly those related to parasitic infections .
Pharmacokinetic Studies
The compound’s properties, including its stability and solubility, make it suitable for pharmacokinetic studies. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development .
Lead Compound for Structural Optimization
The compound serves as a lead for structural optimization in medicinal chemistry. By modifying different parts of the molecule, researchers can enhance its pharmacological properties, such as potency, selectivity, and bioavailability .
Comparative Studies for Analogue Synthesis
The compound’s structure allows for the synthesis of analogues with varying substituents. Comparative studies of these analogues can reveal the structure-activity relationships (SAR) that dictate biological activity and drug-likeness .
Target Identification and Validation
Finally, this compound can aid in target identification and validation studies. By understanding the molecular targets with which it interacts, researchers can validate these targets as potential intervention points for therapeutic development .
Propriétés
IUPAC Name |
1-[[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O.2ClH/c16-12-3-1-11(2-4-12)15-14(18-10-20-15)9-19-7-5-13(17)6-8-19;;/h1-4,10,13H,5-9,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDOJNFSTFJNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(OC=N2)C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



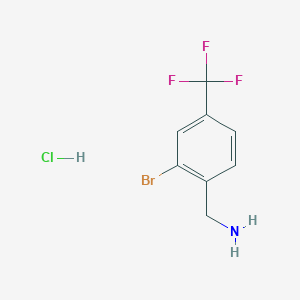

![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
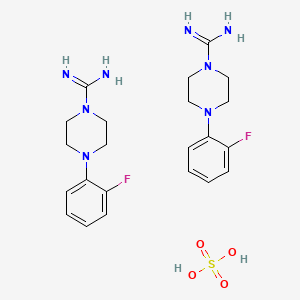
![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
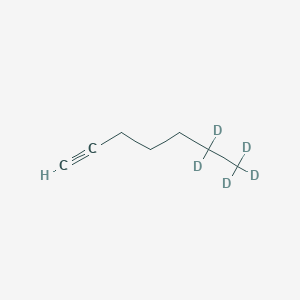
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
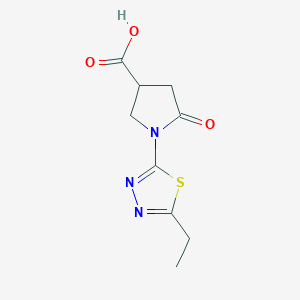
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
